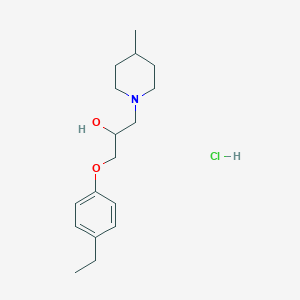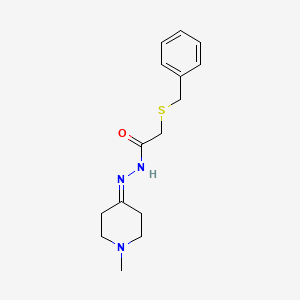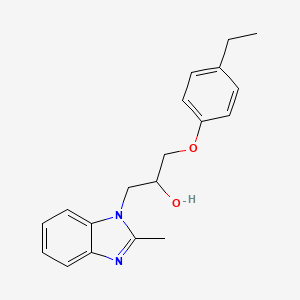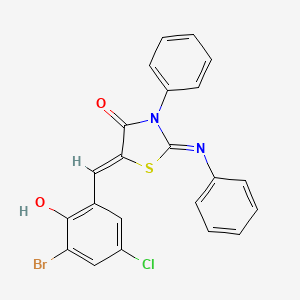![molecular formula C18H23F3N6O B4903387 N-cyclohexyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B4903387.png)
N-cyclohexyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a complex organic compound belonging to the class of phenyl-1,2,4-triazoles. These compounds are characterized by a 1,2,4-triazole ring substituted by a phenyl group.
Mécanisme D'action
Target of Action
The primary target of this compound is the Serine/threonine-protein kinase pim-1 . This enzyme plays a crucial role in cell survival and proliferation, making it a potential target for therapeutic interventions in cancer.
Biochemical Pathways
The inhibition of Serine/threonine-protein kinase pim-1 can affect several biochemical pathways. Primarily, it can disrupt the PI3K/AKT/mTOR pathway, which is involved in cell survival and growth. Additionally, it may also impact the MAPK/ERK pathway, which plays a role in cell proliferation .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (adme) would significantly impact its bioavailability
Result of Action
The result of the compound’s action is a decrease in cell proliferation and survival, particularly in cells that overexpress the target kinase . This can potentially lead to a reduction in tumor growth in the context of cancer.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the presence of other drugs, the pH of the environment, and the presence of certain ions can affect the compound’s stability and efficacy
Méthodes De Préparation
The synthesis of N-cyclohexyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide typically involves a multi-step process. One common method includes the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . Another approach involves the metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
N-cyclohexyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
N-cyclohexyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
N-cyclohexyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide can be compared with other phenyl-1,2,4-triazoles, such as:
N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine: This compound shares a similar structure but differs in its functional groups and specific applications.
3-trifluoromethyl-1,2,4-triazoles: These compounds are synthesized using metal-free methods and have distinct chemical properties.
The uniqueness of this compound lies in its specific molecular structure, which imparts unique chemical and biological properties.
Propriétés
IUPAC Name |
N-cyclohexyl-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F3N6O/c19-18(20,21)17-24-23-14-6-7-15(25-27(14)17)26-10-8-12(9-11-26)16(28)22-13-4-2-1-3-5-13/h6-7,12-13H,1-5,8-11H2,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFZULNEEGOFGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-(3-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4903318.png)
![methyl 4-{[7-({N-[(benzyloxy)carbonyl]-beta-alanyl}oxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate](/img/structure/B4903324.png)
![1-(4-bromophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]ethanone](/img/structure/B4903326.png)

![N-(4-fluorophenyl)-N'-{2-[4-(4-methylbenzyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4903330.png)

![3-[(5-chloropyridin-2-yl)sulfamoyl]-N-(2-nitrophenyl)benzamide](/img/structure/B4903337.png)
![4-[N-(4-Methylbenzenesulfonyl)benzamido]naphthalen-1-YL benzoate](/img/structure/B4903343.png)
![2-[1,7-DIMETHYL-2,4-DIOXO-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL]-N-(2,5-DIMETHYLPHENYL)ACETAMIDE](/img/structure/B4903351.png)
![1-(3,4-dimethoxyphenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4903377.png)


![2-cyclohexyl-N-[3-(4-morpholinyl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B4903397.png)
